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Compound of Interest

Compound Name: Theophylline Sodium Glycinate

Cat. No.: B10774723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro release of Theophylline
Sodium Glycinate from various sustained-release matrices. The data presented herein is

primarily based on studies conducted with theophylline, the active moiety of Theophylline
Sodium Glycinate. While the fundamental release mechanisms are expected to be similar, the

specific release profiles for Theophylline Sodium Glycinate may vary due to differences in

solubility and other physicochemical properties. The information is intended to guide

researchers and formulation scientists in the selection of appropriate polymers and formulation

strategies for the development of sustained-release theophylline products.

Comparative Release Data of Theophylline from
Sustained-Release Matrices
The following tables summarize the cumulative release of theophylline from different polymeric

matrices. These studies utilize various formulation techniques and dissolution conditions, which

should be considered when comparing the data.

Table 1: Theophylline Release from Hydrophilic Matrix Tablets (HPMC-based)
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Formulation
Code

Polymer(s)
Drug:Polym
er Ratio

% Drug
Released at
8 hours

% Drug
Released at
12 hours

Key
Findings

F-1
HPMC

K100M
1:1 ~75% >90%

Increasing

polymer

concentration

and viscosity

grade

generally

decreases

the drug

release rate.

[1]

F-6
HPMC

K100M
1:2 ~60% ~77%

Higher

polymer

content leads

to a more

controlled

and

sustained

release

profile.[1]

-

HPMC K4M

& HPMC

K100M

- -

F9

formulation

showed

prolonged

release over

12 hours

A blend of

different

viscosity

grades of

HPMC can

be used to

achieve

desired

release

profiles.[2]

- HPMC K-100

& Xanthan

Gum

- F1 & F2

failed to

sustain

F3 showed

98.12%

The

combination

of HPMC with
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release

beyond 8

hours

release at 12

hours

other

polymers like

xanthan gum

can

effectively

sustain drug

release.

Table 2: Theophylline Release from Hydrophobic and pH-Dependent Matrix Tablets (Eudragit-

based)
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Formulation
Code

Polymer(s)
Drug:Polym
er Ratio

% Drug
Released at
6 hours

% Drug
Released at
24 hours

Key
Findings

SD4
Eudragit RS

100
1:4 <50% ~95%

Eudragit RS

polymers can

effectively

sustain the

release of

theophylline

over 24

hours.[3][4]

-

Eudragit

RS/RL

Blends

- - -

The ratio of

Eudragit RS

(low

permeability)

to RL (high

permeability)

can be

adjusted to

modulate the

drug release

rate.
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-

Ethylcellulose

& Eudragit

RS

4:6 - -

A

combination

of

ethylcellulose

and Eudragit

RS was

found to be

an optimal

coating

system for

sustained-

release

theophylline

pellets.

Table 3: Theophylline Release from Other Polymeric Matrices
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Formulation
Code

Polymer(s)
% Drug
Released at 8
hours

% Drug
Released at 12
hours

Key Findings

- Chitosan -

Prolonged

release over 12

hours

Chitosan, a

natural polymer,

can be a suitable

matrix for

sustained

theophylline

release.[2]

F2
Carbopol 940P

(30% drug load)
- -

At higher drug

loading (30%

and 40%), a

constant release

rate (zero-order

kinetics) was

observed.

F3
Carbopol 940P

(40% drug load)
- -

Carbopol 940P

demonstrated its

applicability in

creating simple

and effective

controlled-

release matrices.

Experimental Protocols
The following are generalized experimental protocols based on the reviewed literature for the

formulation and evaluation of theophylline sustained-release matrix tablets.

Tablet Preparation
1. Wet Granulation Method:[1][2]
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Blending: Theophylline, the matrix-forming polymer(s) (e.g., HPMC, Eudragit, Chitosan), and

other excipients (e.g., fillers, binders) are accurately weighed and blended.

Granulation: A granulating fluid (e.g., isopropyl alcohol, purified water) is added to the

powder blend to form a wet mass.

Sieving: The wet mass is passed through a sieve to form granules.

Drying: The granules are dried in an oven at a specified temperature.

Lubrication: The dried granules are blended with a lubricant (e.g., magnesium stearate) and

a glidant (e.g., talc).

Compression: The lubricated granules are compressed into tablets using a tablet press.

2. Direct Compression Method:

Blending: Theophylline, the matrix-forming polymer(s), and other directly compressible

excipients are blended.

Compression: The powder blend is directly compressed into tablets. This method is simpler

and more cost-effective than wet granulation.

In Vitro Dissolution Studies
Apparatus: USP Dissolution Apparatus Type I (Basket) or Type II (Paddle) is commonly

used.[5]

Dissolution Medium: The choice of dissolution medium depends on the desired pH

environment for release testing. Commonly used media include:

0.1 N HCl (pH 1.2) for the first 2 hours to simulate gastric fluid.[6]

Phosphate buffer (pH 6.8 or 7.4) to simulate intestinal fluid.

Temperature: The dissolution medium is maintained at 37 ± 0.5 °C.
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Agitation Speed: The basket or paddle is rotated at a specified speed, typically 50 or 100

rpm.[6]

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals

and replaced with an equal volume of fresh medium.

Analysis: The concentration of theophylline in the samples is determined using a validated

analytical method, such as UV-Vis spectrophotometry.

Visualizations
The following diagrams illustrate key processes and relationships in the development of

sustained-release theophylline matrix tablets.
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Experimental workflow for sustained-release tablet development.
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Factors influencing drug release from a hydrophilic matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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